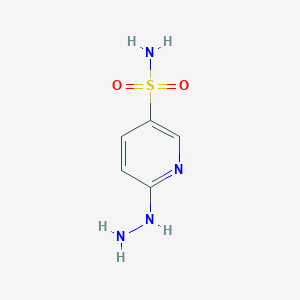

6-Hydrazinylpyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-9-5-2-1-4(3-8-5)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODFJZCIJKBHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of Pyridine Sulfonamides in Medicinal Chemistry and Drug Development

Pyridine (B92270) sulfonamides represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. nih.govopenaccesspub.orgajchem-b.com The fusion of a pyridine ring and a sulfonamide group creates a versatile scaffold that has been successfully incorporated into drugs targeting various diseases. nih.govopenaccesspub.orgajchem-b.comresearchgate.net

The sulfonamide group, -SO2NH2, is a cornerstone of numerous pharmaceuticals, famously originating with the discovery of antibacterial sulfa drugs. openaccesspub.orgajchem-b.comnih.gov Over the years, their applications have expanded dramatically, leading to the development of diuretics, antidiabetic agents, and anticancer therapies. openaccesspub.orgajchem-b.comnih.govannualreviews.org The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is also a prevalent feature in many biologically active molecules. Its presence can influence a compound's solubility, polarity, and ability to interact with biological targets.

The combination of these two moieties in pyridine sulfonamides has yielded compounds with diverse pharmacological profiles. Researchers have explored their potential as:

Anticancer Agents: Certain pyridine sulfonamide derivatives have shown promise as inhibitors of enzymes crucial for cancer cell growth and proliferation, such as carbonic anhydrases and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov

Antimicrobial Agents: Building on the legacy of sulfa drugs, research continues into new pyridine sulfonamides with antibacterial and antiviral properties. researchgate.netacs.org

Enzyme Inhibitors: The sulfonamide group is a well-established zinc-binding group, making these compounds effective inhibitors of various metalloenzymes, including carbonic anhydrases which are implicated in conditions like glaucoma and certain cancers. annualreviews.orgnih.gov

The development of pyridine sulfonamide-based drugs often involves modifying the pyridine ring or the sulfonamide nitrogen to fine-tune their activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.netacs.org

Structural Significance of Hydrazine and Sulfonamide Moieties in Biologically Active Compounds

The biological activity of 6-Hydrazinylpyridine-3-sulfonamide is intrinsically linked to its two key functional groups: the hydrazine (B178648) moiety (-NHNH2) and the sulfonamide moiety (-SO2NH2).

The sulfonamide group is a well-established pharmacophore with a rich history in drug discovery. openaccesspub.orgnih.govannualreviews.org Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) is the basis for the antibacterial action of sulfa drugs, where it competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthetase, essential for folic acid synthesis. nih.govannualreviews.org Beyond its antibacterial role, the sulfonamide group's acidic nature and its capacity to coordinate with metal ions, particularly zinc, have made it a critical component in the design of inhibitors for a variety of enzymes. ajchem-b.comannualreviews.orgnih.gov

The hydrazine moiety is a reactive functional group that can participate in various chemical transformations, making it a valuable building block in the synthesis of more complex molecules. researchgate.netnih.gov Hydrazine and its derivatives, such as hydrazones, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer effects. researchgate.net The presence of a hydrazine group can influence a molecule's ability to form hydrogen bonds and interact with biological targets. researchgate.netnih.gov It is also a key component in the synthesis of various heterocyclic compounds. researchgate.net

The combination of both the sulfonamide and hydrazine groups within the same molecule, as seen in this compound, presents a unique scaffold with the potential for multifaceted biological interactions.

Overview of Research Trajectories for 6 Hydrazinylpyridine 3 Sulfonamide Analogs

Direct Synthetic Routes to Hydrazinylpyridine-Sulfonamide Scaffolds

The construction of the this compound framework is primarily achieved through direct and multistep synthetic pathways.

Hydrazinolysis Reactions

A primary and direct method for synthesizing this compound involves the nucleophilic substitution of a suitable precursor, typically 6-chloropyridine-3-sulfonamide (B41605). In this reaction, the chlorine atom at the 6-position of the pyridine ring is displaced by a hydrazine group. This process, known as hydrazinolysis, is a common strategy for introducing a hydrazine moiety onto a heterocyclic ring. The reaction is typically carried out by treating 6-chloropyridine-3-sulfonamide with hydrazine hydrate (B1144303) in a suitable solvent. The electron-withdrawing nature of the sulfonamide group and the pyridine nitrogen facilitates this nucleophilic aromatic substitution reaction.

Table 1: Example of Hydrazinolysis Reaction

| Starting Material | Reagent | Product | Reaction Type |

|---|

Multistep Synthetic Pathways

More complex analogs or alternative routes to the this compound scaffold can be achieved through multistep syntheses. These pathways may involve the construction of the substituted pyridine ring followed by the introduction of the key functional groups. For instance, a synthetic sequence could begin with the formation of a pyridine ring bearing appropriate handles for subsequent modifications. Some strategies involve the synthesis of pyridine-based scaffolds that are later functionalized. researchgate.net For example, a synthetic route might involve creating a substituted pyridine dicarboxylate, converting it to a dicarbohydrazide using hydrazine hydrate, and then further modifying it. nih.gov While not a direct route to the title compound, these multistep approaches offer the flexibility to introduce a wide variety of substituents on the pyridine ring, leading to a diverse library of analogs. qau.edu.pkekb.eg

Derivatization and Functionalization Strategies

The reactive hydrazine group of this compound serves as a versatile handle for a wide range of derivatization and functionalization reactions. These transformations are key to modifying the molecule's properties and exploring its structure-activity relationships.

Condensation Reactions (e.g., Schiff Base Formation)

The terminal amino group of the hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones, a class of Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond. nih.gov The synthesis of Schiff bases from sulfonamides is a widely used technique to generate new chemical entities. nih.gov This method allows for the introduction of a wide array of aryl or alkyl substituents, depending on the carbonyl compound used. nih.govnih.gov

Table 2: General Condensation Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type |

|---|

Cyclization Reactions (e.g., Triazole, Pyrazole (B372694) Ring Formation)

The hydrazine group is a key precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions.

Pyrazole Formation: Pyrazoles are commonly synthesized via the condensation of a hydrazine with a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound. sci-hub.se In the case of this compound, reaction with a 1,3-diketone would lead to the formation of a pyrazole ring attached to the pyridine scaffold. nih.gov Various methods have been developed for pyrazole synthesis from sulfonyl hydrazines and other precursors, highlighting the robustness of this transformation. sci-hub.seresearchgate.netbeilstein-journals.orgorganic-chemistry.org

Triazole Formation: 1,2,3-Triazole rings can be effectively synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.gov To apply this to the this compound scaffold, one could first convert an appropriate precursor, like 4-chloropyridine-3-sulfonamide, to an azide (B81097) derivative. nih.gov This azide can then react with a terminal alkyne to form the triazole ring. nih.govnih.gov This strategy allows for the introduction of diverse substituents onto the resulting triazole ring.

Table 3: Examples of Cyclization Reactions

| Starting Moiety | Reagent Type | Resulting Heterocycle |

|---|---|---|

| Hydrazine | 1,3-Diketone | Pyrazole |

Alkylation and Arylation Methods (e.g., Regioselective Alkylation)

The hydrazine and sulfonamide groups, as well as the pyridine ring itself, offer sites for alkylation and arylation. Regioselective functionalization is a key challenge in these reactions. While methods for the direct C-4 alkylation of the pyridine ring have been developed using strategies like the Minisci reaction with a blocking group, functionalizing the hydrazine moiety is also a critical derivatization pathway. nih.govnih.gov The hydrazine group contains two nitrogen atoms, but the terminal NH2 group is generally more nucleophilic and thus more likely to be the site of alkylation. This regioselectivity allows for the controlled introduction of alkyl or aryl groups. Late-stage functionalization techniques, often involving the installation and subsequent substitution of a fluorine atom, also provide a route to modify the pyridine core at positions alpha to the nitrogen. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloropyridine-3-sulfonamide |

| Hydrazine Hydrate |

| Pyridine |

| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| 2,6-dimethylpyridine-3,5-dicarbohydrazide |

| 4-azidopyridine-3-sulfonamide |

| Sodium azide |

| Copper(I) iodide |

| Trimethylamine |

| Copper (II) sulfate |

| Sodium ascorbate |

| 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulphamethoxazole) |

| 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (Sulfamethazine) |

| 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (Sulfamethoxypyridazine) |

| Benzaldehyde |

| 4-bromobenzaldehyde |

| 2-hydroxybenzaldehyde (salicylaldehyde) |

| 4-N,N-dimethylbenzaldehyde |

| 3-nitrobenzaldehyde |

| Acetaldehyde |

| Acetone |

| Acetic acid |

| 3-hydroxylbutyric acid (HBA) |

| Malate |

| Pyruvic acid |

| 2-picolylamine (PA) |

| 2-hydrazinopyridine (HP) |

| Dansyl hydrazine (DH) |

| Trimetazidine |

| Sulfadiazine (B1682646) |

| Sulfapyridine (B1682706) |

| Sulfamerazine |

| Sulfadimidine |

| Sulfamethoxypyridazine |

| Sulfaquinoxaline |

| p-dimethylaminobenzaldehyde |

Sulfonamide Coupling Reactions

The formation of the sulfonamide bond is a cornerstone of synthesizing many biologically active molecules. A common and effective method involves the reaction of sulfonyl chlorides with primary or secondary amines. In the context of producing analogs of this compound, this reaction is a fundamental step.

Recent advancements have focused on improving the efficiency and environmental footprint of these coupling reactions. For instance, the Chan-Lam coupling reaction, catalyzed by copper salts like Cu(OAc)₂, provides a facile method for C-N cross-coupling under mild conditions. nih.gov This approach has been successfully used to synthesize a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives by reacting 4'-amino-[1,1'-biphenyl]-4-sulfonamide with various aryl/heteroaryl boronic acids. nih.gov The use of a base such as tetramethylethylenediamine (TMEDA) in a solvent like methanol (B129727) has been shown to produce good to excellent yields of the desired sulfonamides. nih.gov

Advanced Synthetic Approaches

To meet the demands for more efficient and diverse molecular synthesis, advanced strategies are continuously being developed. These include one-pot multicomponent reactions, the application of innovative catalysts, and the design of prodrugs to enhance therapeutic profiles.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, which saves time, resources, and reduces waste. ekb.eg This approach is particularly useful for generating libraries of structurally diverse compounds for drug discovery.

The synthesis of substituted pyridines, a core structure in many analogs of this compound, has been effectively achieved through MCRs. A notable example involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile (B47326), and an alcohol in the presence of a base like sodium hydroxide. nih.gov This method allows for the formation of four new bonds in a highly chemo- and regioselective manner. nih.gov Another strategy employs the reaction of arylidene malononitrile with methylarylketones and sodium ethoxide in ethanol (B145695) to produce highly functionalized pyridine derivatives. ekb.eg

Furthermore, MCRs have been utilized for the synthesis of sulfenylated imidazo[1,5-a]pyridines through a metal-free, iodine/TBHP-mediated process. This reaction proceeds via C-H functionalization and subsequent sulfenylation in the same pot, yielding the products in good to high yields. researchgate.net

Catalysis in Sulfonamide Synthesis (e.g., Nanomagnetic Catalysts)

The development of novel catalysts is crucial for advancing synthetic methodologies. Nanomagnetic catalysts have emerged as a highly efficient and sustainable option due to their high surface area, catalytic activity, and ease of recovery using an external magnet. nanomaterchem.comjsynthchem.com

In sulfonamide synthesis, copper (II) complexes immobilized on magnetic iron oxide nanoparticles (MNPs-MA@Cu) have been employed as recyclable catalysts. These reactions, conducted in water with a reducing agent like Na₂S₂O₃, have successfully converted a wide range of aromatic sulfonyl chlorides and amines into the corresponding sulfonamides with excellent yields. nanomaterchem.com The catalyst can be easily separated and reused multiple times without a significant loss of activity. nanomaterchem.com

Another example is the use of a palladium complex immobilized on magnetic nanoparticles (Fe₃O₄@DAPA-Pd(0)) for the one-pot, three-component synthesis of sulfonamide derivatives from aryl or heteroaryl iodides, amines, and sulfur dioxide. researchgate.net This method offers high yields and the ability to perform the reaction in an environmentally friendly ionic liquid. researchgate.net Similarly, Fe₃O₄/SiO₂ nanoparticles have been demonstrated as an effective and magnetically recoverable catalyst for the one-pot multicomponent synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties. nih.gov

Prodrug Synthesis Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve a drug's pharmacokinetic properties, such as solubility, stability, and targeted delivery. For sulfonamides, several prodrug strategies have been explored.

One approach involves the N-acylation of the sulfonamide group to attach solubilizing moieties like amino, carboxyl, alkoxyl, and hydroxyl groups. nih.gov These N-acylsulfonamide prodrugs can exhibit improved aqueous solubility and are designed to be metabolically cleaved to release the active drug. nih.gov

Another strategy is the formation of azo compounds. By coupling a sulfonamide to another molecule, such as carvacrol, through an azo linkage, a prodrug is formed that can be targeted to the colon. The azo bond is susceptible to cleavage by azoreductase enzymes produced by colonic microflora, leading to the localized release of the active sulfonamide. rdd.edu.iq

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. In the case of this compound derivatives, the chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra provide detailed information about the arrangement of protons within the molecule.

For instance, the aromatic protons on the pyridine ring typically appear in the region between 6.51 and 7.70 ppm. rsc.org The proton of the sulfonamide –SO₂NH– group characteristically appears as a singlet peak at a downfield chemical shift, generally between 8.78 and 10.15 ppm. rsc.org The protons of the hydrazinyl group (-NHNH₂) also give rise to distinct signals.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and those attached to the sulfonamide and hydrazinyl groups are indicative of their electronic environment. For example, the signal for a carbonyl carbon atom in an amide group, if present as a derivative, would typically appear around 169.42 ppm. rsc.org The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure. ruc.dk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Sulfonamide Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.51 - 7.70 rsc.org | Aromatic region |

| Sulfonamide (SO₂NH) Proton | 8.78 - 10.15 rsc.org | - |

| Amide (C=O) Carbon | - | ~169.42 rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound derivatives, the IR spectrum will exhibit characteristic absorption bands. The sulfonamide group (–SO₂NH–) shows strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N–H stretching vibrations of the sulfonamide and hydrazinyl groups appear in the region of 3349–3144 cm⁻¹. rsc.org Specifically, primary aromatic amines, if present, show two distinct N-H stretching bands between 3459 and 3338 cm⁻¹. rsc.org

The pyridine ring itself will have characteristic C=C and C=N stretching vibrations within the aromatic region (around 1594–1489 cm⁻¹). rsc.org The presence of a hydrazinyl group is further confirmed by N-H bending vibrations. The analysis of these characteristic bands in the IR spectrum provides strong evidence for the presence of the key functional groups in the molecule. jst.go.jpnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretching | 1320 - 1310 rsc.org |

| Sulfonamide (SO₂) | Symmetric Stretching | 1155 - 1143 rsc.org |

| Sulfonamide/Hydrazine (N-H) | Stretching | 3349 - 3144 rsc.org |

| Primary Amine (NH₂) | Stretching | 3459 - 3338 rsc.org |

| Aromatic Ring (C=C) | Stretching | 1594 - 1489 rsc.org |

| Sulfonamide (S-N) | Stretching | 914 - 895 rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, mass spectrometry provides the exact mass of the molecule, which can be used to confirm its molecular formula (C₅H₈N₄O₂S). uni.lu

The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for sulfonamides include the loss of SO₂. mdpi.com The fragmentation of the pyridine ring and the hydrazinyl group will also produce characteristic fragment ions. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions, the connectivity of the molecule can be further corroborated. nih.govsapub.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments. ruc.dk

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.04408 | 134.5 |

| [M+Na]⁺ | 211.02602 | 142.7 |

| [M-H]⁻ | 187.02952 | 136.4 |

| [M+NH₄]⁺ | 206.07062 | 151.8 |

| [M+K]⁺ | 226.99996 | 139.4 |

Data sourced from PubChemLite. uni.lu

Solid-State and Solution Conformation Studies

Understanding the three-dimensional structure and intermolecular interactions of this compound derivatives is essential. X-ray crystallography provides precise information about the solid-state conformation, while the analysis of hydrogen bonding reveals how these molecules interact with each other in the crystalline state.

X-Ray Crystallography for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. For derivatives of this compound, this technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. researchgate.netbiointerfaceresearch.com

The pyridine ring is a planar, aromatic system. wikipedia.org The sulfonamide group has a distorted tetrahedral geometry around the sulfur atom. nih.govdoaj.org X-ray crystallography can determine the relative orientation of the pyridine ring and the sulfonamide group. For instance, in many sulfonamide structures, the sulfonamide moiety is twisted out of the plane of the aromatic ring. nih.govdoaj.org The crystal system, space group, and unit cell dimensions are also determined, providing a complete picture of the crystal packing. wikipedia.orgmdpi.com

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in defining the supramolecular architecture and influencing the physical properties of sulfonamide derivatives. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be identified and characterized using X-ray crystallography. nih.govdoaj.orgresearchgate.net

In the crystal structure of this compound derivatives, the sulfonamide group and the hydrazinyl group are both capable of acting as hydrogen bond donors (N-H) and acceptors (sulfonyl oxygens and the nitrogen atoms of the hydrazine and pyridine). Intermolecular hydrogen bonds of the type N–H···O=S are a common feature in the crystal packing of sulfonamides, often leading to the formation of dimers, chains, or more complex networks. nih.govnih.govacs.org The amino protons of a sulfonamide group show a preference for hydrogen bonding to the sulfonyl oxygens. nih.gov

Intramolecular hydrogen bonds can also occur, for example, between a substituent on the pyridine ring and the sulfonamide or hydrazinyl group, which can restrict the conformational flexibility of the molecule. researchgate.net The analysis of these hydrogen bonding patterns provides valuable insights into the stability of the crystal structure and can influence properties such as solubility and melting point. nih.gov

Hirshfeld Analysis of Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules are arranged and the nature of the forces that govern their packing. By mapping the electron distribution of a molecule within a crystal, Hirshfeld surfaces allow for the decomposition of the crystal structure into specific intermolecular contacts, highlighting the key interactions responsible for the supramolecular architecture.

The analysis generates a three-dimensional surface around a molecule, color-coded to indicate the nature and strength of intermolecular interactions. The normalized contact distance (d_norm) is a key parameter, which is negative for contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds) and positive for longer contacts. These surfaces, along with their corresponding two-dimensional fingerprint plots, provide a quantitative summary of the close contacts in the crystal.

While specific crystallographic data and a detailed Hirshfeld analysis for this compound are not available in the current literature, we can infer the expected interactions based on analyses of structurally related pyridine and sulfonamide derivatives. In such compounds, the crystal packing is typically dominated by a network of hydrogen bonds and other weak intermolecular interactions.

For instance, in the crystal structure of a related thiazolopyrimidine derivative, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···H, Cl···H/H···Cl, C···H/H···C, and O···H/H···O interactions. nih.gov Similarly, an analysis of another sulfonamide-containing compound indicated that H···H, N···H/H···N, C···H/H···C, and O···H/H···O interactions were the most prominent.

Illustrative Data from Related Sulfonamide Derivatives

| Intermolecular Contact | Contribution in Derivative A (%) | Contribution in Derivative B (%) |

| H···H | 30.2 | 30.9 |

| N···H/H···N | 22.3 | - |

| C···H/H···C | 17.9 | 16.8 |

| O···H/H···O | 15.4 | 11.4 |

| Cl···H/H···Cl | - | 20.7 |

Note: Data is for illustrative purposes and is derived from analyses of related sulfonamide structures, not this compound itself.

Key Interaction Types Expected for this compound

Based on the functional groups present in this compound—the pyridine ring, the sulfonamide group, and the hydrazinyl moiety—the following intermolecular interactions would be anticipated to play a crucial role in its crystal packing:

N-H···O and N-H···N Hydrogen Bonds: The sulfonamide and hydrazinyl groups are excellent hydrogen bond donors (N-H), while the sulfonyl oxygens and the pyridine nitrogen are effective hydrogen bond acceptors. These interactions are expected to be the primary drivers of the supramolecular assembly.

C-H···O and C-H···N Interactions: The aromatic C-H groups of the pyridine ring can act as weak hydrogen bond donors to the oxygen atoms of the sulfonamide group or the nitrogen atoms of neighboring molecules.

π···π Stacking: The pyridine rings may engage in π-stacking interactions, further stabilizing the crystal structure. The shape-index on the Hirshfeld surface is particularly useful for identifying these types of interactions.

Computational and Theoretical Investigations of 6 Hydrazinylpyridine 3 Sulfonamide

Quantum Mechanical Studies

Quantum mechanical calculations offer a fundamental understanding of the electronic structure and properties of molecules. For 6-Hydrazinylpyridine-3-sulfonamide, these studies have been pivotal in elucidating its geometric parameters, electronic states, and stereoelectronic effects.

Density Functional Theory (DFT) Calculations for Geometric Parameters and Electronic States (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study sulfonamide compounds. DFT calculations, often utilizing the B3LYP functional with a 6-31G(d,p) or similar basis set, are instrumental in determining the optimized geometric parameters such as bond lengths, bond angles, and dihedral angles of molecules like this compound. indexcopernicus.com

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For sulfonamide derivatives, these calculations help to understand the charge transfer that occurs within the molecule. indexcopernicus.comnih.gov

| Parameter | Description | Significance |

| Optimized Geometry | The most stable three-dimensional arrangement of atoms in the molecule. | Provides foundational information on bond lengths and angles. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Stereoelectronic Effect Analysis

Stereoelectronic effects describe how the spatial arrangement of electrons influences the structure and reactivity of a molecule. In the context of this compound, these effects can dictate the preferred conformation of the molecule and the orientation of its substituent groups. Analysis of stereoelectronic effects can provide insights into the molecule's interactions with biological targets.

Molecular Descriptor Calculations

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from its chemical structure and are used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of compounds. For this compound, descriptors such as the predicted octanol-water partition coefficient (XlogP) can be calculated. uni.lu This descriptor provides an indication of the molecule's hydrophobicity, which is a crucial factor in its pharmacokinetic profile.

| Descriptor | Value | Significance |

| XlogP (predicted) | -1.0 | Indicates the hydrophilicity of the molecule. uni.lu |

| Monoisotopic Mass | 188.0368 Da | The exact mass of the molecule with the most abundant isotopes. uni.lu |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic view of molecular systems, allowing for the investigation of complex processes such as ligand-target binding and conformational changes over time.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target. nih.gov For instance, in studies involving sulfonamide derivatives, molecular docking has been used to investigate their binding mechanisms with enzymes like carbonic anhydrase and triosephosphate isomerase. nih.govpeerj.com These simulations can predict the binding affinity, often expressed as a binding energy, which helps in identifying promising drug candidates. peerj.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational stability of a molecule and the dynamics of its interactions with its environment over time. mdpi.com Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-target complex. nih.gov

Computational Verification of Reaction Pathways and Mechanisms

Theoretical investigations into the SNAr reaction for the synthesis of this compound from 6-chloropyridine-3-sulfonamide (B41605) and hydrazine (B178648) have elucidated the mechanistic nuances of this transformation. Such studies are crucial for optimizing reaction conditions and understanding the factors that govern reactivity and selectivity.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence involving a discrete Meisenheimer complex. However, computational analyses have revealed that for many SNAr reactions, particularly those involving heterocyclic scaffolds like pyridine (B92270), a concerted mechanism may be operative. In a concerted pathway, the nucleophilic attack and the departure of the leaving group occur in a single, continuous step, proceeding through a single transition state rather than a stable intermediate.

Computational models of the reaction between 6-chloropyridine-3-sulfonamide and hydrazine would typically involve the calculation of the potential energy surface. This allows for the identification of stationary points, including the reactants, products, any intermediates, and the transition states that connect them. The electron-withdrawing nature of the sulfonamide group at the 3-position and the nitrogen atom within the pyridine ring are expected to significantly lower the energy of the transition state, thereby facilitating the nucleophilic attack by hydrazine at the 6-position.

A key aspect of these computational studies is the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. This is calculated as the difference in energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

While specific DFT calculations for the reaction of 6-chloropyridine-3-sulfonamide with hydrazine are not extensively reported in publicly available literature, analogous computational studies on similar systems provide valuable insights. For instance, theoretical studies on the amination of chloropyridine derivatives have explored the role of catalysts and solvent effects on the reaction mechanism. In some cases, explicit solvent models are employed to more accurately simulate the reaction environment and its influence on the energetics of the reaction pathway.

The following tables present hypothetical yet plausible data that would be generated from a DFT study of the reaction between 6-chloropyridine-3-sulfonamide and hydrazine, illustrating the type of information that can be obtained from such computational investigations.

Table 1: Calculated Energies for the Reaction of 6-chloropyridine-3-sulfonamide with Hydrazine

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 6-chloropyridine-3-sulfonamide + Hydrazine | 0.00 |

| Transition State | Structure corresponding to the maximum energy along the reaction coordinate | +15.5 |

| Products | This compound + HCl | -10.2 |

Note: These values are illustrative and would be determined from specific DFT calculations.

Table 2: Key Geometric Parameters of the Calculated Transition State

| Parameter | Description | Value (Å) |

| C6-N(hydrazine) bond length | The forming bond between the pyridine ring and the incoming nucleophile | 2.15 |

| C6-Cl bond length | The breaking bond of the leaving group | 2.30 |

Note: These values are hypothetical and represent the elongated bonds in a typical SNAr transition state.

The data in these tables would indicate a reaction that is exothermic (products are lower in energy than reactants) and has a moderate activation barrier. The geometric parameters of the transition state would provide a snapshot of the bond-forming and bond-breaking processes occurring simultaneously.

Further computational analysis could involve Natural Bond Orbital (NBO) analysis to understand the charge distribution and orbital interactions throughout the reaction, and Atoms in Molecules (AIM) theory to characterize the nature of the chemical bonds in the transition state.

Biological Activity and Mechanistic Insights of 6 Hydrazinylpyridine 3 Sulfonamide Analogs

Anti-Cancer and Anti-Proliferative Activities

Inhibition of Cancer Cell Invasion and Metastasis (e.g., MDA-MB231, A375 cells)

Certain analogs of 6-Hydrazinylpyridine-3-sulfonamide have demonstrated the ability to inhibit the invasion of cancer cells. Specifically, compounds such as (E)-N-(3-chlorophenyl)-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide and (E)-N-benzyl-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide have been shown to significantly reduce the invasiveness of MDA-MB-231 breast cancer cells and A375 melanoma cells. nih.gov This anti-invasive effect is a critical aspect of their potential anti-cancer activity, as metastasis is a primary cause of mortality in cancer patients. nih.gov

The invasive potential of cancer cells is often assessed using a modified Boyden chamber assay, which measures the ability of cells to penetrate a reconstituted basement membrane. nih.gov Studies have shown that some flavonoids, like quercetin (B1663063) and kaempferol, can inhibit the invasion of MDA-MB-231 cells in a concentration-dependent manner. nih.gov This highlights the importance of evaluating the anti-invasive properties of new compounds in cancer research.

Targeting Intracellular Membrane Trafficking (e.g., Rab GTPases, Rab27a)

The mechanism behind the anti-metastatic effects of some this compound analogs involves the targeting of intracellular membrane trafficking. nih.gov Rab GTPases are key regulators of vesicle transport and membrane trafficking in eukaryotic cells. mdpi.comnih.gov One particular Rab protein, Rab27a, is involved in the exocytosis of lysosome-related organelles and plays a significant role in tumor malignancy. nih.gov Therefore, compounds that target Rab27a are being investigated for their potential to inhibit invasive growth and tumor metastasis. nih.gov

The design of these sulfonamide analogs was based on previously identified compounds that target Rab27a. nih.gov By interfering with the function of Rab27a and its effectors, these compounds can disrupt the processes that contribute to cancer cell invasion and metastasis.

Modulation of Extracellular Matrix Marker Proteins (e.g., Fibronectin, Collagen, Vimentin)

In addition to inhibiting cell invasion, specific this compound analogs have been found to decrease the levels of key extracellular matrix (ECM) marker proteins. nih.gov These include fibronectin and collagen, which are crucial components of the ECM that cancer cells must navigate to metastasize. nih.gov

Furthermore, these compounds also reduce the levels of representative mesenchymal cell markers like vimentin. nih.gov The modulation of these proteins suggests that the anti-metastatic activity of these sulfonamide analogs may be due, in part, to their ability to alter the tumor microenvironment and the invasive capacity of cancer cells. nih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)

Some hydrazone derivatives, a class of compounds related to this compound, have been shown to exert their anti-proliferative activity through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.comcapes.gov.br

The inhibitory activity of these compounds against VEGFR-2 is often compared to that of known inhibitors like Sorafenib. mdpi.com For example, a 4-hydroxy-3-methoxybenzylidene hydrazinyl molecule showed significant VEGFR-2 inhibition, suggesting that this is a viable target for this class of compounds. mdpi.com

In Vitro Anti-proliferative Screening against Cancer Cell Lines (e.g., MCF7, HepG2, HeLa, A-549, Du-145)

Analogs of this compound and related compounds have been tested against a variety of cancer cell lines to assess their anti-proliferative activity. These cell lines include MCF-7 (breast cancer), HepG2 (liver cancer), HeLa (cervical cancer), A-549 (lung cancer), and Du-145 (prostate cancer). nih.govrsc.orgresearchgate.net

The results of these screenings are often presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells. For instance, a phosphomolybdate-based hybrid solid demonstrated considerable inhibitory effects against HepG2, A549, and MCF-7 cells with IC50 values of 33.79 µmol L−1, 25.17 µmol L−1, and 32.11 µmol L−1, respectively. rsc.org Similarly, certain N-acyl hydrazone derivatives have shown cytotoxic activity against MCF-7 cells with IC50 values ranging from 7.52 ± 0.32 to 510.19 ± 2.88 μM. nih.gov

Interactive Data Table: In Vitro Anti-proliferative Activity of Selected Compounds

| Compound/Compound Class | Cell Line | IC50 Value | Reference |

| Phosphomolybdate hybrid | HepG2 | 33.79 µmol L−1 | rsc.org |

| Phosphomolybdate hybrid | A549 | 25.17 µmol L−1 | rsc.org |

| Phosphomolybdate hybrid | MCF-7 | 32.11 µmol L−1 | rsc.org |

| N-Acyl Hydrazones | MCF-7 | 7.52 ± 0.32 to 510.19 ± 2.88 μM | nih.gov |

| Nitroquinolone Acylhydrazones | A549 | 15.3 ± 0.7 to 17.1 ± 0.2 µM | nih.gov |

Induction of Apoptotic Pathways and Effects on Apoptotic Markers (e.g., Caspase-3, Bcl-2, Bax)

The anti-cancer effects of this compound analogs and related compounds are often linked to their ability to induce apoptosis, or programmed cell death. nih.gov Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. nih.gov

The induction of apoptosis is frequently assessed by measuring the activation of key proteins in the apoptotic pathway, such as caspases. nih.govnih.gov Caspase-3 is a critical executioner caspase that, when activated, leads to the cleavage of various cellular proteins and ultimately cell death. nih.govnih.gov Some hydrazone derivatives have been shown to induce apoptosis in MCF-7 cells, which is confirmed by an increase in the level of active caspase 9. mdpi.com

The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is also a key determinant of cell fate. nih.gov A disruption in this balance can lead to the initiation of apoptosis. nih.gov For example, some betulin (B1666924) sulfonamides have been shown to induce apoptosis and necrosis in MDA-MB-231 cells. mdpi.com It is noteworthy that MCF-7 cells are defective in caspase-3, which can sometimes explain a lack of apoptosis induction in this particular cell line. mdpi.com

Antimicrobial Properties

Antifungal Activity against Yeast and Yeast-like Species (e.g., Candida albicans, Rhodotorula mucilaginosa)

Analogs of this compound and related compounds have also been investigated for their antifungal properties against various yeast and yeast-like species. Candida albicans and Rhodotorula mucilaginosa are two such species of clinical importance. nih.gov

Studies have shown that certain hydrazide-hydrazone derivatives exhibit antifungal activity against C. albicans. nih.gov In some instances, this activity was comparable to standard antifungal agents. nih.gov Rhodotorula mucilaginosa has also been a target for antifungal research, with studies indicating its susceptibility to certain antifungal drugs. biomedpharmajournal.orgnih.govresearchgate.net However, resistance to some common antifungal agents has also been noted. biomedpharmajournal.orgnih.gov

**Table 2: Antifungal Susceptibility of *Rhodotorula mucilaginosa***

| Antifungal Agent | Susceptibility | Reference |

|---|---|---|

| Acetic acid | Sensitive | biomedpharmajournal.org |

| Hydrogen peroxide (H₂O₂) | Sensitive | biomedpharmajournal.org |

| Clotrimazole | Highly Sensitive | biomedpharmajournal.org |

| Ketoconazole | Highly Sensitive | biomedpharmajournal.org |

| Nystatin | Highly Sensitive | biomedpharmajournal.org |

| Fluconazole | Resistance | biomedpharmajournal.org |

| Itraconazole | Resistance | biomedpharmajournal.org |

A key mechanism for the antifungal activity of many azole-based drugs is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. nih.gov This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential sterol for the integrity of the fungal cell membrane. wikipedia.org CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the ergosterol synthesis pathway. wikipedia.org

Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which results in growth inhibition. This enzyme is a highly conserved cytochrome P450 monooxygenase found in fungi, plants, and animals. wikipedia.org The specificity of antifungal agents for the fungal CYP51 over the human ortholog is a critical factor in their therapeutic use.

Recent research has focused on developing dual inhibitors that target both CYP51 and another enzyme, histone deacetylase (HDAC), as a strategy to combat antifungal resistance, particularly in species like Candida albicans and Candida tropicalis. nih.govnih.gov These dual inhibitors have shown potent in vitro and in vivo antifungal activity by blocking ergosterol biosynthesis and inhibiting other virulence factors. nih.govnih.gov

Anti-Biofilm Properties and Morphological Transition Suppression

Sulfonyl hydrazone derivatives, which are analogs of this compound, have demonstrated notable antifungal and anti-biofilm activities against various Candida species. nih.gov Studies have revealed that these compounds can inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. nih.govnih.gov This inhibition is significant in both fluconazole-susceptible and -resistant strains of Candida, suggesting a mechanism of action that is distinct from that of conventional antifungal drugs. nih.gov

The anti-biofilm properties of these analogs are linked to their ability to suppress the morphological transition of Candida albicans from yeast to hyphal form. nih.gov This transition is a critical virulence factor that enables the fungus to invade tissues and form robust biofilms. By downregulating the expression of hypha-specific genes such as als3, hwp1, ece1, and sap5, these compounds effectively hinder the development of the filamentous structures that are essential for biofilm integrity. nih.gov This suggests that the therapeutic potential of these compounds lies in their ability to disrupt key developmental processes in pathogenic fungi.

Enzyme Inhibition Activities

Analogs of this compound have been extensively investigated as inhibitors of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isoforms CA IX and CA XII. nih.govunifi.itresearchgate.net These enzymes are crucial for cancer cell survival as they regulate pH in the tumor microenvironment, facilitating proliferation, invasion, and metastasis. nih.govunifi.it The primary sulfonamide group is a key feature that allows these compounds to bind to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. nih.gov

Numerous studies have focused on developing selective inhibitors for CA IX and CA XII over other isoforms like CA II, which is ubiquitously expressed in the human body. nih.gov This selectivity is critical for minimizing off-target effects. While many potent inhibitors have been identified, a direct correlation between in vitro enzyme inhibition and in vivo anti-cancer activity is not always observed. nih.govresearchgate.net However, some compounds, such as the ureido-substituted benzenesulfonamide (B165840) SLC-0111, have shown promising results and have advanced to clinical trials. nih.govresearchgate.net

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Sulfonamide Analogs

| Compound/Analog Class | Target Isozyme(s) | Inhibition Potency | Key Findings |

|---|---|---|---|

| Ureido-substituted benzenesulfonamides (USBs) | CA IX, CA XII | Low nanomolar to subnanomolar | SLC-0111 entered clinical trials. nih.govresearchgate.net |

| Sulfocoumarins | CA IX, CA XII | Significant | Selective inhibitors with cytotoxicity against cancer cells. unifi.it |

| Hydrazide-sulfonamide hybrids | CA II, CA IX, CA XII | Varied | Some derivatives show potent and selective inhibition. nih.gov |

In the context of diabetes management, the inhibition of α-amylase and α-glucosidase is a key therapeutic strategy. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.govyoutube.com By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in postprandial blood glucose levels. nih.gov

While specific studies on this compound in this area are limited, the broader class of compounds containing sulfonamide and hydrazone moieties has been explored for their potential as α-amylase and α-glucosidase inhibitors. nih.gov The structural features of these compounds allow them to bind to the active sites of these enzymes, often in a competitive manner, thereby preventing the breakdown of carbohydrates. youtube.com Molecular docking studies have helped to elucidate the interactions between these inhibitors and the enzyme active sites, providing a basis for the design of more potent and selective compounds. nih.govnih.gov

Sulfonamides, the parent class of this compound, are well-established inhibitors of dihydropteroate (B1496061) synthase (DHPS). nih.govpatsnap.comwikipedia.org This enzyme is essential for the synthesis of folic acid in bacteria and some lower eukaryotes, a pathway that is absent in humans who obtain folate from their diet. patsnap.comwikipedia.org This selectivity makes DHPS an attractive target for antimicrobial agents.

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). nih.govpatsnap.com By binding to the PABA-binding pocket of the enzyme, they prevent the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This ultimately halts the production of nucleotides and prevents bacterial cell division, resulting in a bacteriostatic effect. wikipedia.org However, the emergence of resistance mutations in DHPS has limited the clinical efficacy of some sulfonamide drugs. nih.govnih.gov

The sulfonamide scaffold has been utilized in the design of inhibitors for various proteases, including HIV protease and cysteine proteases. nih.govnih.gov For instance, sulfonamide-containing compounds have been developed as non-peptidic inhibitors of HIV protease, an enzyme critical for the replication of the virus. nih.gov Structure-based drug design has been instrumental in creating potent inhibitors that fit into the active site of the enzyme. nih.gov

In the case of cysteine proteases, such as the falcipains found in the malaria parasite Plasmodium falciparum, peptidyl vinyl sulfonamides have shown promise. nih.gov These compounds act as irreversible inhibitors by forming a covalent bond with the active site cysteine residue. Inhibition of these proteases disrupts essential processes in the parasite, such as the digestion of hemoglobin, leading to its death. nih.gov

Aurora kinases, particularly Aurora A and Aurora B, are key regulators of mitosis and are often overexpressed in cancer cells, making them attractive targets for anticancer drug development. nih.govnih.gov While direct studies on this compound as a kinase inhibitor are not prominent, related heterocyclic compounds have been developed as potent and selective inhibitors of Aurora kinases.

For example, compounds with an aza-indole core have been identified as ATP-competitive inhibitors of Aurora B and C. nih.gov These inhibitors have demonstrated potent antiproliferative effects in cancer cell lines and have shown efficacy in animal tumor models. nih.govnih.gov The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Other Biological Activities and Pharmacological Relevance

Derivatives of pyridine (B92270) and sulfonamide have demonstrated a broad spectrum of pharmacological activities, attracting significant interest in medicinal chemistry. nih.govmdpi.com The inclusion of a sulfonamide group, a well-known pharmacophore, into a pyridine nucleus is a common strategy in the development of new therapeutic agents. nih.govptfarm.pl The hydrazinyl moiety further adds to the structural diversity and potential for biological interactions. mdpi.commdpi.com

Recent research has highlighted the potential of sulfonamide-containing nucleoside derivatives as effective antiviral agents against plant pathogenic viruses. A study investigating novel purine (B94841) nucleoside derivatives bearing a sulfonamide moiety revealed significant antiviral activity against both Potato Virus Y (PVY) and Cucumber Mosaic Virus (CMV). nih.govacs.org

One particular analog, compound 5 from the study, demonstrated noteworthy curative and protective activities against both PVY and CMV when tested at a concentration of 500 μg/mL. nih.gov The antiviral efficacy of this compound surpassed that of several established antiviral agents, including ningnanmycin, ribavirin, and chitosan (B1678972) oligosaccharide. nih.govacs.org The mechanism behind this enhanced antiviral effect is believed to be linked to the compound's ability to induce an immune response in the host plant. This includes the regulation of defense-related enzymes and genes, as well as proteins involved in photosynthesis. nih.govacs.org

The inhibitory activities of imidazo[1,2-a]pyridines, another class of pyridine derivatives, have also been evaluated against human cytomegalovirus (CMV). Certain derivatives, particularly those with a phenylthio group at the 6 or 8 position, were found to be the most potent against CMV. nih.gov

Table 1: Antiviral Activity of a Purine Nucleoside Sulfonamide Analog (Compound 5)

| Virus | Activity Type | Inhibition Rate (%) |

| PVY | Curative | 52.5 |

| Protective | 60.0 | |

| CMV | Curative | 52.0 |

| Protective | 60.2 |

Data sourced from references nih.govacs.org. The data represents the activity of the compound at a concentration of 500 μg/mL.

The anti-inflammatory properties of compounds structurally related to this compound, such as those containing hydrazone and sulfonamide moieties, have been a subject of investigation. mdpi.comnih.gov Hydrazone derivatives, in particular, are recognized for their anti-inflammatory effects. mdpi.comnih.gov

Studies on various hydrazone derivatives have demonstrated significant anti-inflammatory activity in preclinical models. mdpi.com For instance, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted benzal)hydrazones have shown potent anti-inflammatory effects, with some derivatives exhibiting superior activity to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. mdpi.com The anti-inflammatory action of some of these compounds is attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. ycmou.ac.innih.gov

Furthermore, sulfonamide-related drugs like sulfapyridine (B1682706) have been shown to reduce the availability of hypochlorous acid (HOCl) produced by neutrophils at inflammatory sites. nih.gov This action helps to protect α1-antitrypsin, an inhibitor of neutrophil elastase, from inactivation, thereby controlling tissue damage during neutrophilic inflammation. nih.gov A series of pyridine- and thiazole-based hydrazides also exhibited in vitro anti-inflammatory activity by inhibiting the denaturation of bovine serum albumin, with IC50 values ranging from 46.29 to 100.60 μg/mL. nih.gov

Table 2: Anti-inflammatory Activity of Selected Sulfonamide and Hydrazone Analogs

| Compound Class | Model/Target | Activity/Result | Reference |

| Diaryl Pyrazoles (Sulfonamide containing) | COX-2 Inhibition | IC50 = 0.52 μM (Compound 10b) | ycmou.ac.in |

| In vivo anti-inflammatory | 64.28% edema inhibition (Compound 10b) | ycmou.ac.in | |

| Pyridine-based Hydrazides | Protein Denaturation Inhibition | IC50 = 46.29–100.60 μg/mL | nih.gov |

| Sulfanilamide-related drugs | Neutrophil-derived HOCl reduction | Dose-dependent reduction | nih.gov |

The search for new antimalarial agents has led to the exploration of various heterocyclic compounds, including pyridine and pyrimidine (B1678525) sulfonamide derivatives. nih.govrsc.orgrsc.org The sulfonamide functional group is a component of some existing antimalarial therapies, often used in combination with other drugs. nih.gov

A series of novel nih.govptfarm.plycmou.ac.intriazolo[4,3-a]pyridine sulfonamides were designed and synthesized as potential antimalarial agents targeting the Plasmodium falciparum enzyme falcipain-2. nih.govuantwerpen.be In vitro testing of these compounds against P. falciparum revealed promising activity. For example, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govptfarm.plycmou.ac.intriazolo[4,3-a]pyridine-6-sulfonamide demonstrated an IC50 value of 2.24 μM. nih.govuantwerpen.be

In another study, pyrimidine-tethered spirochromane-based sulfonamide derivatives were synthesized and showed strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org Two compounds, SZ14 and SZ9, were particularly potent, with IC50 values of 2.84 μM and 3.22 μM, respectively. rsc.org These compounds were also found to inhibit the cysteine proteases falcipain-2 and falcipain-3. rsc.org

Table 3: In Vitro Antimalarial Activity of Pyridine and Pyrimidine Sulfonamide Analogs against P. falciparum

| Compound | IC50 (μM) | Reference |

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govptfarm.plycmou.ac.intriazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | nih.govuantwerpen.be |

| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govptfarm.plycmou.ac.intriazolo[4,3-a]pyridin-3(2H)-one | 4.98 | nih.govuantwerpen.be |

| SZ14 (pyrimidine-tethered spirochromane-based sulfonamide) | 2.84 | rsc.org |

| SZ9 (pyrimidine-tethered spirochromane-based sulfonamide) | 3.22 | rsc.org |

Structure Activity Relationship Sar Studies of 6 Hydrazinylpyridine 3 Sulfonamide Derivatives

Elucidating the Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of 6-hydrazinylpyridine-3-sulfonamide derivatives is highly dependent on the nature and position of various substituents. Modifications to the core structure can significantly alter the compound's interaction with its biological target, thereby affecting its inhibitory activity.

A review of pyridine (B92270) derivatives highlighted that the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms often leads to decreased activity. nih.gov This suggests that steric hindrance and electronic effects play a crucial role in the interaction between the ligand and the active site of the target protein.

Interactive Table: Impact of General Substituent Modifications on Biological Activity of Pyridine Derivatives

| Substituent Group | General Effect on Antiproliferative Activity | Reference |

|---|---|---|

| -OMe, -OH, -C=O, -NH2 | Enhanced activity | nih.gov |

| Halogen atoms | Lowered activity | nih.gov |

Role of Hydrazine (B178648) Moiety and Hydrazone Linkers in Activity

The hydrazine (-NHNH2) moiety in this compound is a key functional group that can be readily modified to create a diverse library of derivatives, often through the formation of hydrazones. The condensation of the hydrazine group with various aldehydes and ketones results in the formation of a hydrazone linker (-N-N=CH-), which can be further substituted.

The formation of hydrazone derivatives from a hydrazine precursor has been a common strategy in the synthesis of various biologically active compounds. researchgate.netekb.eg For example, the reaction of a hydrazine derivative with D-glucose and D-ribose has been reported to yield new compounds. researchgate.net This versatility allows for the introduction of a wide range of functionalities, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

Studies on quinazolinone derivatives containing hydrazone structural units have demonstrated good antitumor activities. rsc.org This indicates that the hydrazone linker itself can contribute significantly to the biological profile of the molecule, likely by providing additional points of interaction with the biological target.

Influence of Pyridine Ring Substitution Patterns on Biological Profiles

Studies on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors have shown that the position of the substituent relative to the sulfonamide group is crucial. nih.gov While ortho-substituted benzenesulfonamides are often less effective, appropriate substitution at the 4-position of the pyridine ring (analogous to an ortho position) can lead to potent and selective inhibitors. nih.gov The electron-withdrawing nature of the pyridine ring also increases the acidity of the sulfonamide group compared to its benzene (B151609) counterparts. nih.gov

A broader analysis of pyridine derivatives has revealed that the number and position of substituents like methoxy groups can directly correlate with antiproliferative activity, with an increased number of such groups often leading to lower IC50 values (i.e., higher potency). nih.gov

Interactive Table: Influence of Pyridine Ring Substitution on Antiproliferative Activity

| Substitution Pattern | Effect on IC50 Value | Reference |

|---|---|---|

| Increased number of -OMe groups | Decrease | nih.gov |

Derivatization of the Sulfonamide Moiety and its Effects on Activity

The sulfonamide (-SO2NH2) group is a cornerstone of many therapeutic agents and is a key pharmacophore in a vast number of carbonic anhydrase inhibitors. nih.govnih.gov Its primary role is to bind to the zinc ion within the active site of the enzyme in its deprotonated, anionic form (-SO2NH-). nih.gov This interaction is fundamental to the inhibitory mechanism.

Derivatization of the sulfonamide moiety can have profound effects on the compound's activity and selectivity. While the primary sulfonamide group is often essential for potent CA inhibition, modifications can be made to the nitrogen atom or to other parts of the molecule that indirectly influence the sulfonamide's binding. For instance, linking the sulfonamide to various heterocyclic scaffolds has been a successful strategy to develop inhibitors targeting specific CA isoforms or to impart other biological activities such as anti-inflammatory or anticancer effects. researchgate.netmdpi.com

The synthesis of novel sulfonamide derivatives containing coumarin (B35378) moieties has been explored, and while these compounds did not show remarkable antimicrobial activity, many exhibited good antioxidant properties. nih.gov This highlights how derivatization can shift the biological activity profile of the parent sulfonamide scaffold. The chemical nature of the group attached to the sulfonamide nitrogen can influence the pKa of the sulfonamide proton, thereby affecting its binding affinity to the zinc ion in the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for efficacy.

For derivatives of this compound, 3D-QSAR models can be particularly useful. These models generate a three-dimensional alignment of the molecules and can create contour maps that visualize the regions where certain structural properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity. nih.gov

For instance, a 3D-QSAR study on cytotoxic quinolines identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features as being optimal for activity. nih.gov Such models can be used to virtually screen large databases of compounds to identify potential new hits. nih.gov While a specific QSAR model for this compound was not found in the provided search results, the principles of QSAR are broadly applicable. A study on 6-hydroxybenzothiazole-2-carboxamide derivatives successfully used a COMSIA-based 3D-QSAR model to design novel inhibitors with good predictive ability. nih.gov These approaches could be similarly applied to the this compound scaffold to guide the synthesis of more potent and selective derivatives.

Advanced Research Applications and Future Directions

Design and Development of Bioprecursor Prodrugs

The concept of bioprecursor prodrugs involves chemically modifying a drug molecule into an inactive form that, after administration, is converted into the active parent drug through metabolic processes. researchgate.net This strategy can address various pharmacokinetic and pharmacodynamic challenges, such as poor solubility, low bioavailability, and lack of target specificity. mdpi.com

While specific research on bioprecursor prodrugs of 6-hydrazinylpyridine-3-sulfonamide is not extensively documented, the principles of prodrug design for sulfonamides and hydrazines offer a clear roadmap for future development. For instance, the hydrazine (B178648) group in this compound can be derivatized to form hydrazones, which can be designed to be stable at physiological pH but are cleaved under specific conditions, such as the acidic microenvironment of tumors or by specific enzymes. mdpi.com

A successful example of a sulfonamide prodrug strategy involves Prontosil, a bioprecursor to the active antibacterial agent sulfanilamide. mdpi.com Similarly, new bioprecursor prodrugs of sulfadiazine (B1682646) have been synthesized and characterized, demonstrating the ongoing interest in this approach. mdpi.com These strategies could be adapted for this compound to enhance its therapeutic potential.

Table 1: Potential Bioprecursor Prodrug Strategies for this compound

| Prodrug Strategy | Rationale | Potential Activation Mechanism |

| Hydrazone Formation | Masking the reactive hydrazine group to improve stability and control drug release. | pH-dependent hydrolysis in acidic environments (e.g., tumors, lysosomes) or enzymatic cleavage. |

| Azo-Linkage | Creating an azo-compound that can be reductively cleaved to release the active hydrazine. | Azoreductases present in the liver or gut microbiota. |

| Carrier-Linked Prodrugs | Attaching the molecule to a carrier to improve solubility or targeting. | Enzymatic cleavage of the linker at the target site. |

Multi-Target Drug Design Strategies Integrating Sulfonamide and Hydrazine Scaffolds

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The sulfonamide and hydrazine moieties present in this compound offer opportunities for creating such multi-target agents.

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis. nih.govnih.gov The hydrazine group, on the other hand, can be used as a linker to incorporate other pharmacophores or can itself interact with biological targets.

Research has demonstrated the potential of integrating these scaffolds. For example, sulfonamide-bearing pyrazolone (B3327878) derivatives have been designed as multitarget therapeutic agents. nih.gov Furthermore, analogs of ((3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide have been synthesized and shown to inhibit cancer cell invasion by targeting Rab27a, a protein involved in tumor metastasis. nih.gov These studies highlight the feasibility of designing multi-target drugs based on the this compound framework.

Table 2: Examples of Multi-Target Drug Design Strategies

| Target Combination | Rationale | Example from Literature |

| Carbonic Anhydrase and Kinase Inhibition | Targeting tumor metabolism and signaling pathways simultaneously. | Design of dual inhibitors for cancer therapy. |

| Carbonic Anhydrase and Receptor Antagonism | Combining enzymatic inhibition with the blockade of signaling receptors. | Development of agents for neurological disorders. |

| Rab27a and other Metastasis-Related Proteins | Inhibiting multiple steps in the metastatic cascade. | Analogs of ((3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide. nih.gov |

Utilization in Chemical Biology Screens (e.g., Phenotype-based Screening)

Chemical biology screens, particularly phenotype-based screens, are powerful tools for discovering new bioactive molecules and elucidating their mechanisms of action. In these screens, libraries of small molecules are tested for their ability to induce a specific cellular phenotype, without prior knowledge of their molecular targets.

The structural features of this compound and its analogs make them suitable for inclusion in such screening libraries. The sulfonamide group can interact with a variety of enzymes, while the hydrazine moiety provides a reactive handle for covalent modification of protein targets or for further chemical derivatization.

A Drosophila-based screen for antipathogenic compounds identified a pyridine-3-sulfonamide (B1584339) derivative with a catechol moiety that exhibited antibacterial efficacy. nih.gov This discovery underscores the potential of phenotype-based screening to uncover novel biological activities for sulfonamide-containing compounds. Furthermore, chemical genetic screens have identified sulfonamides that can modulate organellar pH and interfere with membrane trafficking, highlighting the diverse cellular processes that can be targeted by this class of compounds. nih.gov The hydrazine functionality in this compound can also be exploited as a chemical biology probe to identify and study cofactor-dependent enzymes. biorxiv.org

Exploration of Novel Therapeutic Areas for this compound Analogs

Research into analogs of this compound has opened up new avenues for therapeutic intervention, particularly in the field of oncology. As previously mentioned, analogs have been developed that inhibit cancer cell invasion by targeting Rab27a. nih.gov This anti-metastatic activity suggests potential applications in treating malignant cancers. nih.gov

The sulfonamide scaffold is a key feature in many carbonic anhydrase inhibitors, some of which are in clinical development for cancer therapy. nih.gov By modifying the substituents on the pyridine (B92270) ring and the sulfonamide group of this compound, it is possible to develop potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII. nih.govnih.gov

Beyond cancer, the diverse biological activities associated with sulfonamides and hydrazines suggest that analogs of this compound could be explored for other therapeutic areas, including infectious diseases and neurological disorders. The ability of some sulfonamides to cross the blood-brain barrier also presents opportunities for developing drugs that target the central nervous system. nih.gov

Table 3: Potential Therapeutic Areas for this compound Analogs

| Therapeutic Area | Rationale | Supporting Evidence/Potential Strategy |

| Oncology | Inhibition of carbonic anhydrases, anti-metastatic activity. | Development of selective CA IX/XII inhibitors; targeting Rab27a. nih.govnih.govnih.gov |

| Infectious Diseases | Antibacterial and antipathogenic properties. | Phenotype-based screening has identified active sulfonamides. nih.gov |

| Neurological Disorders | Modulation of neurotransmitter systems or enzymatic activity in the CNS. | Potential to design analogs that can cross the blood-brain barrier. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 6-hydrazinylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of pyridine derivatives followed by hydrazine functionalization. A common approach includes reacting 6-chloropyridine-3-sulfonyl chloride with hydrazine hydrate in anhydrous ethanol under reflux (70–80°C) for 6–8 hours. Critical parameters include stoichiometric control (1:1.2 molar ratio of sulfonyl chloride to hydrazine), inert atmosphere (N₂), and post-reaction purification via recrystallization from ethanol/water . Yield optimization (~65–75%) requires careful pH adjustment (pH 7–8) to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on multi-spectral analysis:

- ¹H/¹³C NMR : The hydrazinyl (-NH-NH₂) proton appears as a broad singlet at δ 4.2–4.5 ppm, while pyridine ring protons resonate between δ 8.0–8.8 ppm. Sulfonamide (-SO₂NH-) protons show signals at δ 7.1–7.3 ppm .

- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 226.25 (C₈H₁₀N₄O₂S⁺) .

- FT-IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and hydrazine (N-H bending at 1600–1650 cm⁻¹) .

Q. What solubility properties are critical for formulating this compound in biological assays?

The compound exhibits limited aqueous solubility (~1.2 mg/mL at 25°C) but improved solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL). For in vitro studies, prepare stock solutions in DMSO (<1% v/v in final assays) to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., hydrochloride salt) or co-solvency with PEG-400 .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in structure-activity relationship (SAR) studies?

Key SAR insights:

- Hydrazinyl group : Replacement with methyl or acetyl groups reduces antimicrobial potency by 3–5-fold, highlighting its role in hydrogen bonding with target enzymes .

- Pyridine ring halogenation : Introducing fluorine at position 4 increases antifungal activity (MIC: 2 µg/mL vs. Candida albicans) but decreases solubility .

- Sulfonamide substitution : Aryl sulfonamide derivatives show enhanced inhibition of carbonic anhydrase isoforms (e.g., hCA IX, Ki = 12 nM) compared to alkyl variants .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

Challenges include matrix interference in biological fluids and hydrazine instability under acidic conditions. Recommended solutions:

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Monitor transitions m/z 226 → 183 (quantifier) and 226 → 92 (qualifier) .

- Sample stabilization : Add 1 mM EDTA to chelate metal ions and store samples at -80°C to prevent hydrazine oxidation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often stem from assay variability (e.g., bacterial strain differences) or purity issues. Mitigation strategies: